molecular formula C14H15BrN2O3 B12185268 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid

4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid

Cat. No.: B12185268
M. Wt: 339.18 g/mol
InChI Key: YIQMVUABUNUMQG-UHFFFAOYSA-N
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Description

4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a brominated indole moiety, which can contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromoindole.

    Acetylation: The 5-bromoindole is then acetylated using acetic anhydride or acetyl chloride to form 5-bromo-1H-indol-1-yl acetate.

    Amidation: The acetylated product is reacted with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, potentially leading to biological effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-bromoindole: A precursor in the synthesis of 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

Uniqueness

This compound is unique due to its specific structure, which combines a brominated indole moiety with an acetylated butanoic acid. This unique structure may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C14H15BrN2O3

Molecular Weight

339.18 g/mol

IUPAC Name

4-[[2-(5-bromoindol-1-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C14H15BrN2O3/c15-11-3-4-12-10(8-11)5-7-17(12)9-13(18)16-6-1-2-14(19)20/h3-5,7-8H,1-2,6,9H2,(H,16,18)(H,19,20)

InChI Key

YIQMVUABUNUMQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCCCC(=O)O)C=C1Br

Origin of Product

United States

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